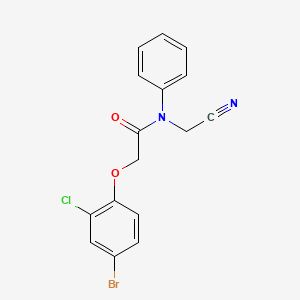![molecular formula C12H13Cl2NO4 B2883049 methyl N-[(2,4-dichlorophenoxy)acetyl]-beta-alaninate CAS No. 105406-83-5](/img/structure/B2883049.png)
methyl N-[(2,4-dichlorophenoxy)acetyl]-beta-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[(2,4-dichlorophenoxy)acetyl]-beta-alaninate is a chemical compound with the molecular formula C12H13Cl2NO4. It has gained significant attention in various fields, including medical, environmental, and industrial research
Biochemische Analyse
Biochemical Properties
Compounds with similar structures have been found to interact with enzymes and proteins . These interactions can influence the function of these biomolecules, potentially affecting biochemical reactions .
Cellular Effects
Similar compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It’s important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It’s crucial to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It’s plausible that it could interact with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It’s plausible that it could interact with transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It’s plausible that it could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(2,4-dichlorophenoxy)acetyl]-beta-alaninate typically involves the reaction of 2,4-dichlorophenoxyacetic acid with beta-alanine in the presence of a suitable esterification agent. One common method involves refluxing 2,4-dichlorophenoxyacetic acid with beta-alanine in dry acetone containing anhydrous potassium carbonate . The reaction mixture is then treated with methyl iodide to obtain the desired ester product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-[(2,4-dichlorophenoxy)acetyl]-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl N-[(2,4-dichlorophenoxy)acetyl]-beta-alaninate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of methyl N-[(2,4-dichlorophenoxy)acetyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or antitumor effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
Methyl N-[(2,4-dichlorophenoxy)acetyl]-beta-hydroxy-O-methyltyrosinate: A related compound with additional hydroxyl and methoxy groups.
2-(2,4-Dichlorophenoxy)-N’-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide: Another derivative with potential biological activities.
Uniqueness
Methyl N-[(2,4-dichlorophenoxy)acetyl]-beta-alaninate stands out due to its unique combination of the 2,4-dichlorophenoxy and beta-alanine moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
methyl 3-[[2-(2,4-dichlorophenoxy)acetyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO4/c1-18-12(17)4-5-15-11(16)7-19-10-3-2-8(13)6-9(10)14/h2-3,6H,4-5,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXCXFAVLXFKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B2882971.png)
![1-(4-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2882972.png)

![Methyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2882975.png)
![methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/new.no-structure.jpg)


![N-{4-[2-(4-methylbenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]phenyl}furan-2-carboxamide](/img/structure/B2882983.png)
![4-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2882984.png)
![2-(3,4-dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2882985.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2882986.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2882987.png)
